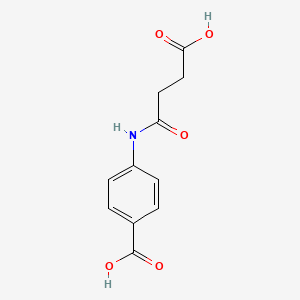

N-(4-Carboxyphenyl)succinamic acid

Descripción general

Descripción

N-(4-Carboxyphenyl)succinamic acid is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-carboxypropanamido group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carboxyphenyl)succinamic acid typically involves the reaction of 4-aminobenzoic acid with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Carboxyphenyl)succinamic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid groups can react with alcohols to form esters under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as reagents.

Esterification: Requires the presence of an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

Major Products Formed

Hydrolysis: Produces 4-aminobenzoic acid and succinic acid.

Esterification: Forms esters of this compound, depending on the alcohol used in the reaction.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Carboxyphenyl)succinamic acid is primarily recognized for its role in the synthesis of various biologically active compounds. It serves as a precursor for the synthesis of N-(4-carboxyphenyl)succinimide, which exhibits antimicrobial properties. Research indicates that derivatives of this compound can be effective against multidrug-resistant bacteria, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Activity

A study published in the International Journal of Research in Pharmacy and Chemistry demonstrated that new succinimides derived from this compound showed significant antimicrobial activity against various pathogens, highlighting its potential in pharmaceutical applications .

Materials Science

The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are materials composed of metal ions coordinated to organic ligands. For instance, recent research has shown that this compound can act as a flexible linker in the formation of indium-based MOFs, enhancing their structural properties and stability .

Table: Properties of Indium-Based MOFs Synthesized with this compound

| Property | Value |

|---|---|

| Yield | Up to 72% |

| Stability | High under aqueous conditions |

| Applications | Gas storage, catalysis |

Biochemistry

In biochemistry, this compound is utilized for its ability to modify biological molecules and enhance cell culture processes. It has applications in cell analysis and modification, particularly in studies involving proteomics and gene therapy .

Application Example: Cell Culture

The compound is used to improve cell culture environments by acting as a buffering agent or a component in growth media, facilitating better cell growth and maintenance .

Mecanismo De Acción

The mechanism of action of N-(4-Carboxyphenyl)succinamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid: A simpler structure with only a carboxylic acid group attached to the benzene ring.

Para-hydroxybenzoic acid: Contains a hydroxyl group in addition to the carboxylic acid group.

3,4-Dihydroxybenzoic acid: Has two hydroxyl groups on the benzene ring, providing different chemical properties.

Uniqueness

N-(4-Carboxyphenyl)succinamic acid is unique due to the presence of both a carboxylic acid and a 3-carboxypropanamido group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Actividad Biológica

N-(4-Carboxyphenyl)succinamic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies, to provide a comprehensive overview of the compound's biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with succinic anhydride. This reaction is facilitated under reflux conditions in glacial acetic acid, leading to the formation of the desired succinamic acid through a nucleophilic attack by the amino group on one of the carbonyl groups in succinic anhydride. The reaction can be summarized as follows:

- Reactants : 4-Aminobenzoic acid + Succinic anhydride

- Conditions : Reflux in glacial acetic acid

- Products : this compound

The characterization of the synthesized compound is often performed using techniques such as FTIR and NMR spectroscopy, which confirm the presence of functional groups characteristic of carboxylic acids and amides.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various microbial strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Pseudomonas aeruginosa. The antimicrobial activity is assessed using methods such as the cup plate method, where zones of inhibition are measured in millimeters.

Table 1: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| E. coli | 15 |

| Candida albicans | 18 |

| Pseudomonas aeruginosa | 10 |

The results indicate that this compound exhibits significant inhibitory activity against Staphylococcus aureus and Candida albicans, while showing moderate activity against E. coli and limited effectiveness against Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including liver and breast carcinoma cells. The cytotoxic effects are typically measured using MTT assays to determine cell viability.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 3.57 |

| MCF-7 (Breast Cancer) | 4.50 |

These findings suggest that this compound may act as a selective agent against cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

Several studies have focused on the broader implications of compounds related to this compound:

- Antimicrobial Efficacy : A study reported that derivatives of succinimides, including this compound, exhibited broad-spectrum antimicrobial activity against multiple pathogens, emphasizing their potential use in clinical settings .

- Mechanistic Insights : Research has indicated that the mechanism by which this compound exerts its effects may involve disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .

- Therapeutic Applications : Given its promising biological activities, there is ongoing research into formulating this compound into therapeutic agents for treating infections and cancers, highlighting its role in drug development .

Propiedades

IUPAC Name |

4-(3-carboxypropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKXKKSBNJCKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354175 | |

| Record name | 4-(3-Carboxypropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76475-62-2 | |

| Record name | 4-[(3-Carboxy-1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Carboxypropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.